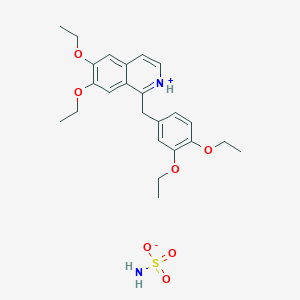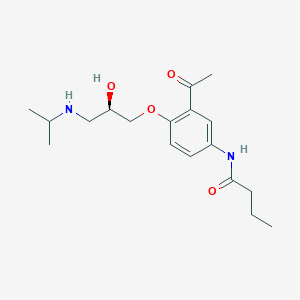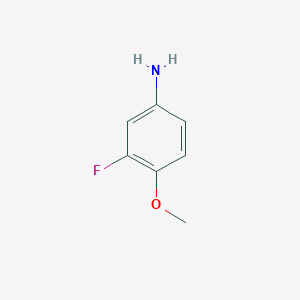
3-Fluoro-4-methoxyaniline
Overview
Description
3-Fluoro-4-methoxyaniline (3-FMA) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is a fluorinated derivative of aniline and is a colorless, water-soluble solid. 3-FMA is used in a variety of scientific research applications, including in vivo and in vitro studies, to understand its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Synthesis of Complex Organic Compounds
- 3-Fluoro-4-methoxyaniline is used in the synthesis of diverse organic compounds. For example, it plays a crucial role in Ullmann methoxylation, facilitating the preparation of compounds like 2-Fluoro-4-Methoxyaniline, which are significant in the field of organic synthesis (Ragan et al., 2003).
Imaging Agent for Viral Infection and Gene Therapy
- This compound has been investigated for its potential as an imaging agent in PET (Positron Emission Tomography). Specifically, derivatives of this compound, such as [18F]FHBG, show promise for imaging viral infections or transfected cells in gene therapy (Alauddin & Conti, 1998).
Synthesis of Fluorinated Heterocyclic Compounds
- It's utilized in the creation of fluorinated heterocyclic compounds. Research has shown its application in synthesizing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting its versatility in chemical synthesis (Shi, Wang, & Schlosser, 1996).
Wastewater Treatment
- In environmental science, this compound derivatives are explored for treating wastewater containing toxic chemicals, especially in the dye and pharmaceutical industries. Studies on Fenton-like oxidation processes have involved methoxyanilines, demonstrating their relevance in environmental remediation (Chaturvedi & Katoch, 2020).
Synthesis of Biologically Active Compounds
- It is used in the synthesis of biologically active compounds, such as anti-tyrosinase and anti-melanogenic agents, which are important in dermatology and cosmetic science. Derivatives like N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline have shown significant activity in inhibiting skin hyperpigmentation (Singpanna et al., 2022).
Innovations in Polymer Science
- Research has explored its application in polymer science, particularly in synthesizing soluble conducting polymers. The ortho-methoxyaniline polymer, closely related to this compound, exhibits promising characteristics for industrial applications (Macinnes & Funt, 1988).
Mechanism of Action
Target of Action
3-Fluoro-4-methoxyaniline is a chemical compound used in the synthesis of various pharmaceutical agents It has been used as a reagent in the synthesis of novel leucine ureido derivatives, which have potent inhibitory activity against aminopeptidase n . Aminopeptidase N is an enzyme involved in the final digestion of peptides generated from hydrolysis of proteins by gastric and pancreatic proteases .
Mode of Action
Its role as a reagent in the synthesis of leucine ureido derivatives suggests that it may interact with its targets through the formation of covalent bonds during the synthesis process . The resulting changes could include alterations in the structure and function of the target molecules, leading to the observed inhibitory activity against aminopeptidase N .
Biochemical Pathways
Given its use in the synthesis of inhibitors for aminopeptidase n, it can be inferred that it may affect protein digestion pathways . The downstream effects of this could include disruption of protein turnover and peptide metabolism.
Pharmacokinetics
Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Its use in the synthesis of aminopeptidase n inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting peptide metabolism at the cellular level .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature .
Safety and Hazards
3-Fluoro-4-methoxyaniline may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled. It is toxic if inhaled, causes serious eye irritation, and causes skin irritation. It is harmful in contact with skin and is harmful if swallowed .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of novel leucine ureido derivatives which have potent inhibitory activity against aminopeptidase N . It has also been used in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain
Cellular Effects
Its safety data sheet indicates that it may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory irritation, and it is harmful if inhaled, swallowed, or in contact with skin
Molecular Mechanism
It is known to participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom
properties
IUPAC Name |
3-fluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWAPDSCYTZUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342364 | |
| Record name | 3-Fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366-99-4 | |
| Record name | 3-Fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-METHOXYANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-fluoro-4-methoxyaniline exert its anti-melanogenic effects?
A1: this compound acts as a tyrosinase inhibitor. [] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase activity, this compound reduces melanin production, leading to depigmenting effects. Specifically, the research highlighted that the derivative N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d) displayed potent anti-melanogenic activity in α-MSH-induced B16F10 murine melanoma cells, even surpassing the efficacy of kojic acid, a known tyrosinase inhibitor. []
Q2: What is the structural characterization of this compound?
A2: While the provided research does not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, it identifies the compound as a component of the volatile oil extracted from Cortex Fraxini. [] Further research beyond these articles would be required to obtain comprehensive structural characterization data.
Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives in relation to their anti-tyrosinase activity?
A3: Yes, the study focusing on the synthesis of fluorinated N-benzylaniline derivatives explored the impact of structural modifications on anti-tyrosinase activity. [] The researchers found that the presence of p-fluorine monosubstitution in the N-benzylaniline scaffold significantly enhanced the inhibitory potency against mushroom tyrosinase. [] This suggests that the specific position of the fluorine atom plays a crucial role in the interaction with the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

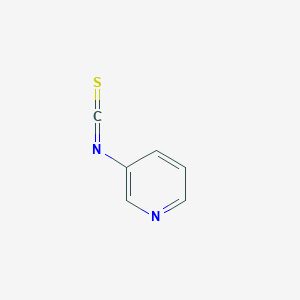
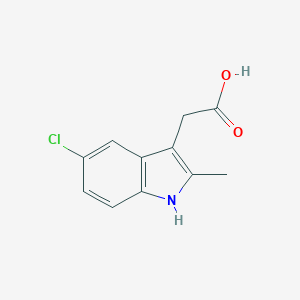
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
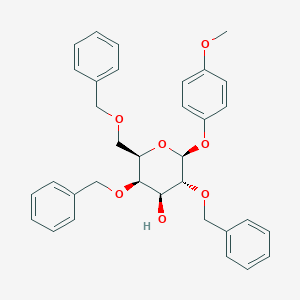
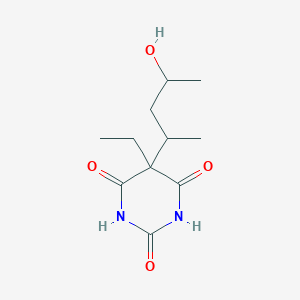


![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
